REACTION_CXSMILES
|
FC(F)(F)C(O)=O.[CH3:8][C:9]([C:12]1[C:17]([O:18]COCCOC)=[C:16]([C:25]([CH3:28])([CH3:27])[CH3:26])[N:15]=[C:14]([CH:29]=[O:30])[N:13]=1)([CH3:11])[CH3:10].C([O-])(O)=O.[Na+]>C(Cl)Cl>[CH3:11][C:9]([C:12]1[C:17]([OH:18])=[C:16]([C:25]([CH3:28])([CH3:27])[CH3:26])[N:15]=[C:14]([CH:29]=[O:30])[N:13]=1)([CH3:8])[CH3:10] |f:2.3|
|
Name
|
|
Quantity
|
1.05 g
|
Type
|
reactant
|
Smiles
|
FC(C(=O)O)(F)F
|
Name
|
4,6-bis(1,1-dimethylethyl)-5-[(2-methoxyethoxy)methoxy]-2-pyrimidine carboxaldehyde
|
Quantity
|
1 g
|
Type
|
reactant
|
Smiles
|
CC(C)(C)C1=NC(=NC(=C1OCOCCOC)C(C)(C)C)C=O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C(Cl)Cl
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(=O)(O)[O-].[Na+]
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
the reaction mixture is stirred at room temperature for 5 hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
the layers separated
|
Type
|
WASH
|
Details
|
The organic layer is washed with brine (50 mL)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over MgSO4
|
Type
|
CUSTOM
|
Details
|
evaporated
|
Type
|
CUSTOM
|
Details
|
Recrystallization of the residue from hexane
|
Reaction Time |
5 h |
Name
|
|
Type
|
product
|
Smiles
|
CC(C)(C)C1=NC(=NC(=C1O)C(C)(C)C)C=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 0.24 g | |
YIELD: PERCENTYIELD | 33% | |
YIELD: CALCULATEDPERCENTYIELD | 32.8% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |